2-Vinylbenzoic acid

Descripción general

Descripción

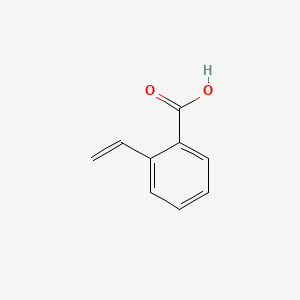

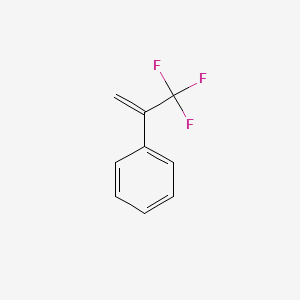

2-Vinylbenzoic acid is an organic compound with the molecular formula C9H8O2 . It has a molecular weight of 148.16 g/mol . It is also known by other names such as 2-ethenylbenzoic acid and Vinylbenzoic acid .

Synthesis Analysis

This compound is used as an intermediate in organic syntheses . One method of synthesis involves the palladium-assisted cyclization of this compound .Molecular Structure Analysis

The IUPAC name for this compound is 2-ethenylbenzoic acid . The InChI representation isInChI=1S/C9H8O2/c1-2-7-5-3-4-6-8 (7)9 (10)11/h2-6H,1H2, (H,10,11) . The Canonical SMILES representation is C=CC1=CC=CC=C1C(=O)O . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be involved in the synthesis of phthalides via palladium-assisted cyclization .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 282.7±19.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.1±3.0 kJ/mol . The flash point is 129.4±16.2 °C . The index of refraction is 1.606 . The molar refractivity is 44.1±0.3 cm³ .Aplicaciones Científicas De Investigación

Synthesis and Polymer Chemistry

2-Vinylbenzoic acids are pivotal in polymer chemistry as key precursors for synthesizing bioactive molecules. A study by Ram et al. (2020) details a palladium-catalyzed approach for generating 2-vinylbenzoic acids from alkyl aryl ketones. This method is scalable and offers good diastereoselectivity (Ram et al., 2020). Additionally, Nilles and Théato (2007) synthesized active ester monomers based on 4-vinylbenzoic acid, yielding reactive polymers suitable for various applications (Nilles & Théato, 2007).

Chemical Synthesis and Catalysis

Dydio and Reek (2014) demonstrated a scalable synthesis of 2-(2-formylalkyl)arenecarboxylic acid derivatives through hydroformylation of vinyl arene derivatives, used in pharmaceuticals for treating obesity and Alzheimer's disease (Dydio & Reek, 2014). Zhang et al. (2018) developed a reaction involving 2-vinylbenzoic acids leading to sulfonated 1-isoindolinones, a process promoting efficient and selective synthesis under mild conditions (Zhang et al., 2018).

Photocatalysis and Materials Science

Jiang et al. (2019) reported that colloidal quantum dots can photocatalyze [2+2] cycloadditions of 4-vinylbenzoic acid derivatives, important for synthesizing bioactive molecules (Jiang et al., 2019). Furthermore, a study by Yasuda, Uekusa, and Ohashi (2003) found that 4-vinylbenzoic acid undergoes a dynamic flip-flop motion in its crystal structure, providing insights into molecular dynamics in solid states (Yasuda, Uekusa & Ohashi, 2003).

Environmental Applications

Choi et al. (2017) described the synthesis of 2-methylimidazole grafted poly-vinylbenzyl chloride for efficient removal of synthetic dyes from aqueous systems, demonstrating its potential for environmental cleanup applications (Choi et al., 2017).

Safety and Hazards

2-Vinylbenzoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

2-Vinylbenzoic acid, a derivative of benzoic acid, primarily targets the aromatic ring of benzene . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring . This stability is crucial as it allows the aromatic ring to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:

- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of benzene derivatives . The compound plays a crucial role in the electrophilic aromatic substitution reactions of benzene . These reactions are part of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of primary and secondary metabolites .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is a solid at room temperature , which may influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the formation of substituted benzene rings . These rings are key components in a variety of bioactive molecules and have wide applications in the field of polymer chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, as it is a solid at room temperature . Additionally, the presence of other reactants and catalysts in the environment can also influence the compound’s action .

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives, like 2-Vinylbenzoic acid, can participate in various biochemical reactions .

Molecular Mechanism

Benzoic acid derivatives are known to participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives should be stored in a cool place, away from strong oxidizing agents and heat .

Metabolic Pathways

Benzoic acid derivatives are known to be involved in various metabolic pathways .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Propiedades

IUPAC Name |

2-ethenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDBVJCTLZTSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184642 | |

| Record name | Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30551-66-7, 27326-43-8 | |

| Record name | Vinylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B3024358.png)

![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)